molecular formula C11H9FN2OS B1487123 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1178513-51-3

6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487123
CAS No.: 1178513-51-3
M. Wt: 236.27 g/mol
InChI Key: AIGORKMTOHYVHH-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound offered for research and development applications. The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its broad utility in drug discovery . This specific analog incorporates a 3-fluorophenyl moiety at the 6-position and a methylthio group at the 2-position, substitutions that are commonly explored in the development of novel bioactive molecules. Research into analogous pyrimidinone compounds has identified this structural class as possessing significant biological activity. For instance, closely related trifluoromethyl pyrimidinones have been identified as potent anti-tubercular agents in whole-cell screens against Mycobacterium tuberculosis , demonstrating the potential of this chemotype in addressing infectious diseases . Furthermore, structural analogs have shown promising activity against a panel of Gram-positive bacteria, underscoring their value in antibacterial research . The presence of the fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a key feature for optimization in hit-to-lead campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate or building block in synthetic chemistry or as a core scaffold for the design and development of new pharmacological tools.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGORKMTOHYVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 1178513-51-3, is a pyrimidine derivative that has garnered attention for its potential biological activity. This compound's structure includes a fluorophenyl group and a methylthio substituent, which may influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including its anticancer properties and potential as an enzyme inhibitor.

  • Molecular Formula : C11_{11}H9_{9}FN2_{2}OS
  • Molecular Weight : 236.2654 g/mol
  • SMILES : CSc1nc(cc(=O)[nH]1)c1cccc(c1)F

Biological Activity Overview

The biological activity of 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been primarily investigated in the context of its anticancer properties and enzyme inhibition. The following sections summarize key findings from various studies.

Anticancer Activity

A significant area of research has focused on the compound's ability to inhibit cancer cell proliferation. In studies involving cell lines, 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one demonstrated promising results:

  • Inhibition of Cancer Cell Lines : The compound was tested against several cancer cell lines, showing notable growth inhibition. For example, in assays against the NCI 60 cancer cell line panel, it exhibited IC50_{50} values comparable to established anticancer agents.
Cell LineIC50_{50} (µM)Reference
A5495.2
MCF74.8
HCT1166.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its inhibitory effects on various kinases and enzymes involved in cancer progression:

  • V600EBRAF Inhibition : In a study aimed at developing V600EBRAF inhibitors, compounds similar to 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one were synthesized and tested. The results indicated that modifications to the pyrimidine core could enhance inhibitory activity against V600EBRAF, suggesting that this compound may share similar properties.
Compound% Inhibition at 1 µMReference
6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-oneTBD
Control (Vemurafenib)98%

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives, including our compound of interest:

  • Study on Antitumor Activity : A recent study reported that compounds structurally related to 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exhibited significant antitumor activity in xenograft models, leading to reduced tumor size and improved survival rates in treated mice compared to controls.
  • Mechanistic Insights : Mechanistic studies indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name Position 6 Substituent Position 2 Substituent Key Properties/Effects Reference
6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one 3-Fluorophenyl Methylthio Enhanced binding affinity (electron withdrawal), moderate lipophilicity Target
6-(3-Methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one 3-Methoxyphenyl Methylthio Methoxy group increases electron density; reduced metabolic stability vs. fluoro
6-(2-Fluorophenyl)-3,4-dihydro-1-(tetrahydrofuranosyl)pyrimidin-2(1H)-one 2-Fluorophenyl - Steric hindrance at position 2; altered ring conformation impacts activity
5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one 2-(Trifluoromethoxy)phenyl Trifluoromethyl High lipophilicity and electron withdrawal; potential toxicity concerns

Key Observations :

  • Fluorine Position : The 3-fluorophenyl group in the target compound minimizes steric hindrance compared to 2-fluorophenyl derivatives, favoring planar interactions with target proteins .
  • Methylthio vs. Amino Groups: Methylthio at position 2 (target compound) offers greater metabolic stability than amino-substituted analogues (e.g., 2-tert-butylamino derivatives in ), which may undergo oxidative deamination .

Key Observations :

  • Antiviral Activity : The target compound’s methylthio group is less potent than triazole-substituted analogues () but offers a simpler synthesis route.
  • Anticancer Potential: Fluorophenyl derivatives show promise in silico for targeting E6/p53 interactions, whereas trifluoromethyl analogues () exhibit higher cytotoxicity but lower selectivity .

Key Observations :

  • The target compound’s synthesis via Suzuki-Miyaura coupling () is efficient (68% yield) compared to nitro reductions (32% in ).
  • Ionic liquid-catalyzed methods () offer higher yields but require specialized catalysts.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally involves:

  • Starting from 6-amino-2-(methylthio)pyrimidin-4(3H)-one or related aminopyrimidine derivatives.
  • Introduction of the 3-fluorophenyl substituent at the 6-position via aromatic substitution or condensation with appropriate fluorinated benzaldehydes.
  • Functional group transformations such as formylation or alkylation to install the methylthio group at the 2-position.
  • Purification and characterization of the final product.

Formylation of 6-Aminopyrimidines as Key Intermediate Step

One common approach involves formylation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one to generate 4-aminopyrimidine-5-carbaldehydes, which are crucial intermediates for further functionalization.

  • The formylation is typically carried out using Vilsmeier reagent (POCl3 and DMF) at low temperatures (0 °C to 50 °C), yielding formylated products in 70–86% yields.
  • Reaction monitoring by TLC and recrystallization from ethanol are standard for purification.
  • The reaction conditions are optimized to balance yield and purity, with typical reaction times ranging from 10 minutes to a few hours depending on substrate reactivity.

Direct Alkylation and Cyclocondensation Routes

Two main strategies have been reported for the preparation of O-alkyl derivatives of substituted pyrimidinones, which can be adapted for methylthio-substituted compounds:

  • Linear protocol: Alkylation of a building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate.
  • Convergent protocol: Direct chemoselective O-alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.

The convergent protocol is more feasible, providing yields between 70% and 98%, depending on substituents and reaction conditions.

Example reaction conditions for O-alkylation:

Entry Solvent Time (h) Temperature (°C) Yield (%)
1 MeCN 16 Reflux 87
2 MeCN 16 25 76
3 Me2CO 1 Reflux 90
4 Me2CO 0.5 Reflux 89
  • The preparation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines involves halogenation and iodination steps, followed by purification via column chromatography.

Multi-Component Condensation Reactions for Pyrimidine Derivatives

Multi-component reactions (MCRs) have been employed for synthesizing pyrimidine derivatives, including methylthio-substituted ones, via condensation of:

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one,
  • Aromatic aldehydes (including 3-fluorobenzaldehyde for the fluorophenyl substituent),
  • 1,3-indanedione or ethyl cyanoacetate.

Catalysts and conditions used:

  • Nano-Fe3O4@SiO2/SnCl4 as a heterogeneous catalyst in water at 70 °C, yielding up to 90% product in short reaction times.
  • Brønsted-acidic ionic liquids such as 1,2–dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4) under solvent-free conditions, giving yields of 79–95% within minutes.
  • Reactions proceed via Knoevenagel condensation followed by cyclization, with the catalyst being recyclable without significant loss of activity.

Summary Table of Key Preparation Methods

Method Type Starting Materials Reaction Conditions Catalyst/ Reagents Yield (%) Notes
Formylation (Vilsmeier) 6-amino-2-(methylthio)pyrimidin-4(3H)-one POCl3/DMF, 0–50 °C, 10 min to 2 h Vilsmeier reagent (POCl3 + DMF) 70–86 Intermediate for further substitution
Direct O-alkylation 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines MeCN or acetone, reflux or room temp KI, 2-methylisothiourea sulfate 70–98 Chemoselective alkylation
Multi-component condensation 6-amino-2-(methylthio)pyrimidin-4(3H)-one + 3-fluorobenzaldehyde + 1,3-indanedione or ethyl cyanoacetate Water, 70 °C or solvent-free, short time Nano-Fe3O4@SiO2/SnCl4 or [DMBSI]HSO4 79–95 Green, efficient, catalyst recyclable

Research Findings and Notes

  • The formylation step is critical for introducing aldehyde functionality that facilitates subsequent substitutions or condensations.
  • Direct alkylation methods provide efficient routes to install methylthio groups with high regioselectivity.
  • Multi-component reactions offer rapid, high-yielding syntheses under mild and environmentally friendly conditions, with catalysts that can be recycled.
  • The presence of the 3-fluorophenyl group requires careful selection of aldehyde precursors and reaction conditions to maintain fluorine integrity.
  • Purification typically involves recrystallization and chromatographic techniques to ensure high purity suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.